5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine is a compound that features a thiadiazole ring substituted with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor such as 3,4,5-trimethoxybenzyl chloride reacts with the thiadiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxyphenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent by inhibiting tubulin polymerization and inducing apoptosis in cancer cells.
Biological Studies: It has been studied for its antifungal and antibacterial properties, including activity against Helicobacter pylori and Mycobacterium tuberculosis.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer of mescaline with similar structural features but different biological activities.
Erianin: A bibenzyl derivative with anticancer and antiviral properties.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a thiadiazole ring and a trimethoxyphenyl group, which imparts a broad spectrum of biological activities. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for anticancer drug development.
Properties
CAS No. |
88742-95-4 |
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Molecular Formula |
C13H17N3O3S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
5-[2-(3,4,5-trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N3O3S/c1-17-9-6-8(7-10(18-2)12(9)19-3)4-5-11-15-16-13(14)20-11/h6-7H,4-5H2,1-3H3,(H2,14,16) |
InChI Key |
KRZPGPCLXNPRMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=NN=C(S2)N |
Origin of Product |
United States |
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